

Avitinib CAS number and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Avitinib

Cat. No.: B593773

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An In-depth Technical Guide to **Avitinib**: Chemical Properties, Mechanism of Action, and Experimental Analysis

Introduction

Avitinib, also known as Abivertinib or AC0010, is a third-generation, orally available, and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed for the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to first-generation EGFR TKIs due to mutations such as T790M.[3][4] This document provides a comprehensive overview of **Avitinib**'s chemical properties, its mechanism of action through key signaling pathways, and detailed experimental protocols for its evaluation.

Chemical Properties

Avitinib is a pyrrolopyrimidine-based compound.[5] Its chemical and physical properties are summarized in the table below.

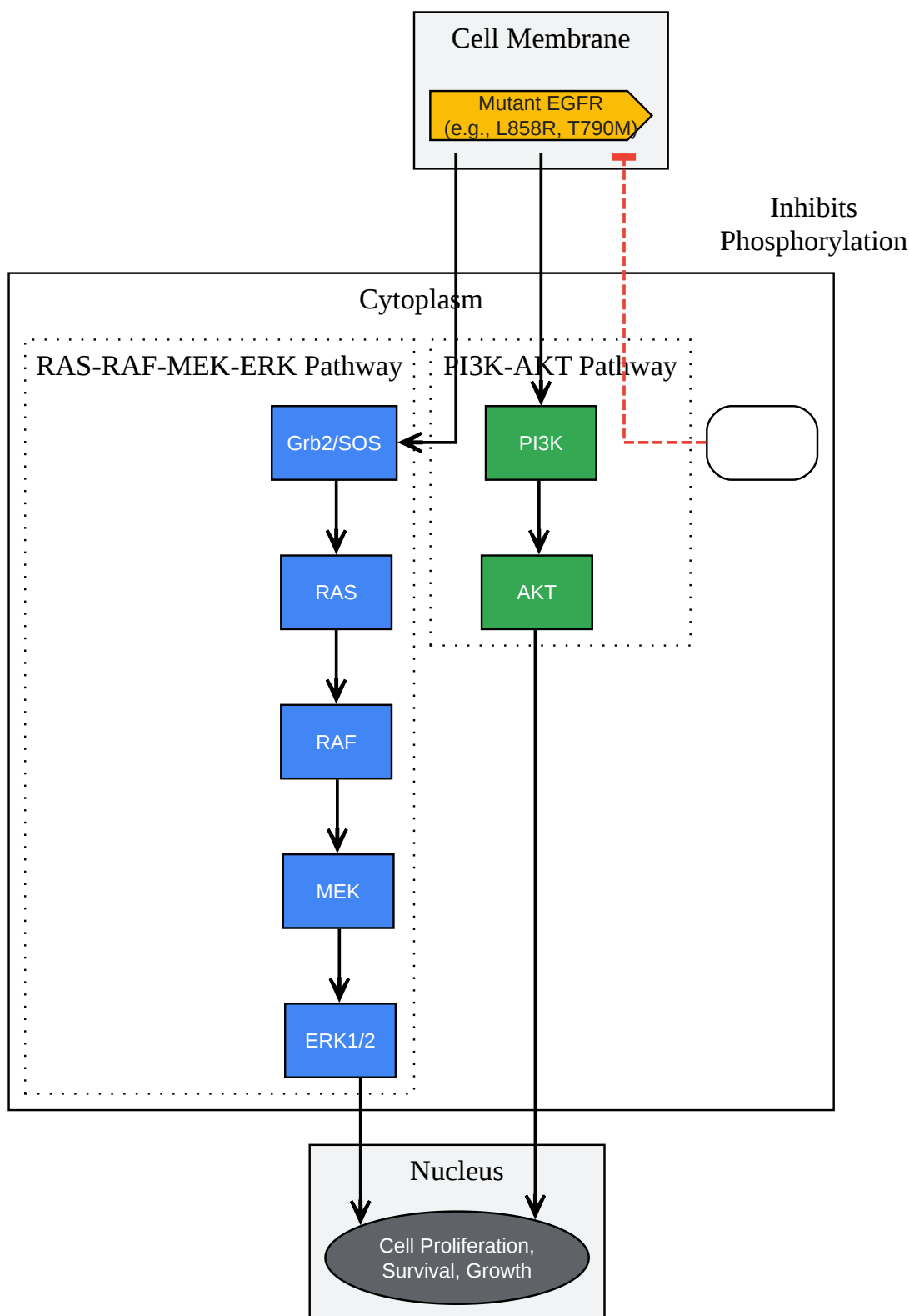
Property	Value
CAS Number	1557267-42-1[5]
Synonyms	AC0010, Abivertinib[2][5]
Molecular Formula	C ₂₆ H ₂₆ FN ₇ O ₂ [5]
Molecular Weight	487.5 g/mol [5]
IUPAC Name	N-[3-[[2-[[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]-2-propenamide[5]
Appearance	Crystalline solid[5]
Solubility	DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:10): 0.9 mg/ml[5][6]
Storage Temperature	-20°C[5]

Mechanism of Action and Signaling Pathways

Avitinib functions as a selective inhibitor of mutant forms of EGFR.[2] Upon oral administration, it covalently binds to and inhibits the activity of these mutated receptors, including the T790M resistance mutation.[2] This blockage prevents EGFR-mediated signaling, which in turn can induce cell death and inhibit tumor growth in cancer cells with these specific mutations.[2] By being selective for mutant EGFR, **Avitinib**'s toxicity profile may be reduced compared to non-selective EGFR inhibitors that also target wild-type EGFR.[2]

The primary signaling pathway affected by **Avitinib** is the EGFR signaling cascade. In cancer, mutated EGFR is often constitutively active, leading to the hyperactivation of downstream pro-survival pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][7] **Avitinib**'s inhibition of EGFR phosphorylation at sites like Tyr1068 prevents the recruitment and activation of downstream signaling proteins, thereby inhibiting the phosphorylation of key kinases like Akt and ERK1/2.[1]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by **Avitinib**.



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Avitinib inhibits mutant EGFR, blocking downstream signaling.

Quantitative Data

In Vitro Efficacy (IC₅₀ Values)

Avitinib demonstrates high potency against EGFR mutations, particularly the L858R/T790M double mutation, while showing significantly less activity against wild-type EGFR.[8]

Target	Cell Line	IC ₅₀ Value
EGFR L858R/T790M	-	0.18 nM[1][8]
EGFR L858R	-	0.18 nM[1]
Wild-Type EGFR	-	7.68 nM[1][8]
Mutant EGFR Phosphorylation	NCI-H1975	7.3 nM[1]
Mutant EGFR Phosphorylation	NIH/3T3_TC32T8	2.8 nM[1]
BTK (Bruton's Tyrosine Kinase)	-	59 nM[8]
JAK3 (Janus Kinase 3)	-	360 nM[8]

Pharmacokinetic Parameters in Rats

Pharmacokinetic studies in Sprague-Dawley rats have been conducted to understand the absorption, distribution, metabolism, and excretion of **Avitinib**. [8][9]

Parameter	Value (following oral administration)
T _{max} (Time to max concentration)	1 to 2 hours[8]
Bioavailability	15.9 - 41.4%[8]
Elimination Half-life (t _{1/2})	~1.73 hours[8]
Total Body Clearance	5.91 L/h/kg[8]
Volume of Distribution	14.76 L/kg[8]

Experimental Protocols

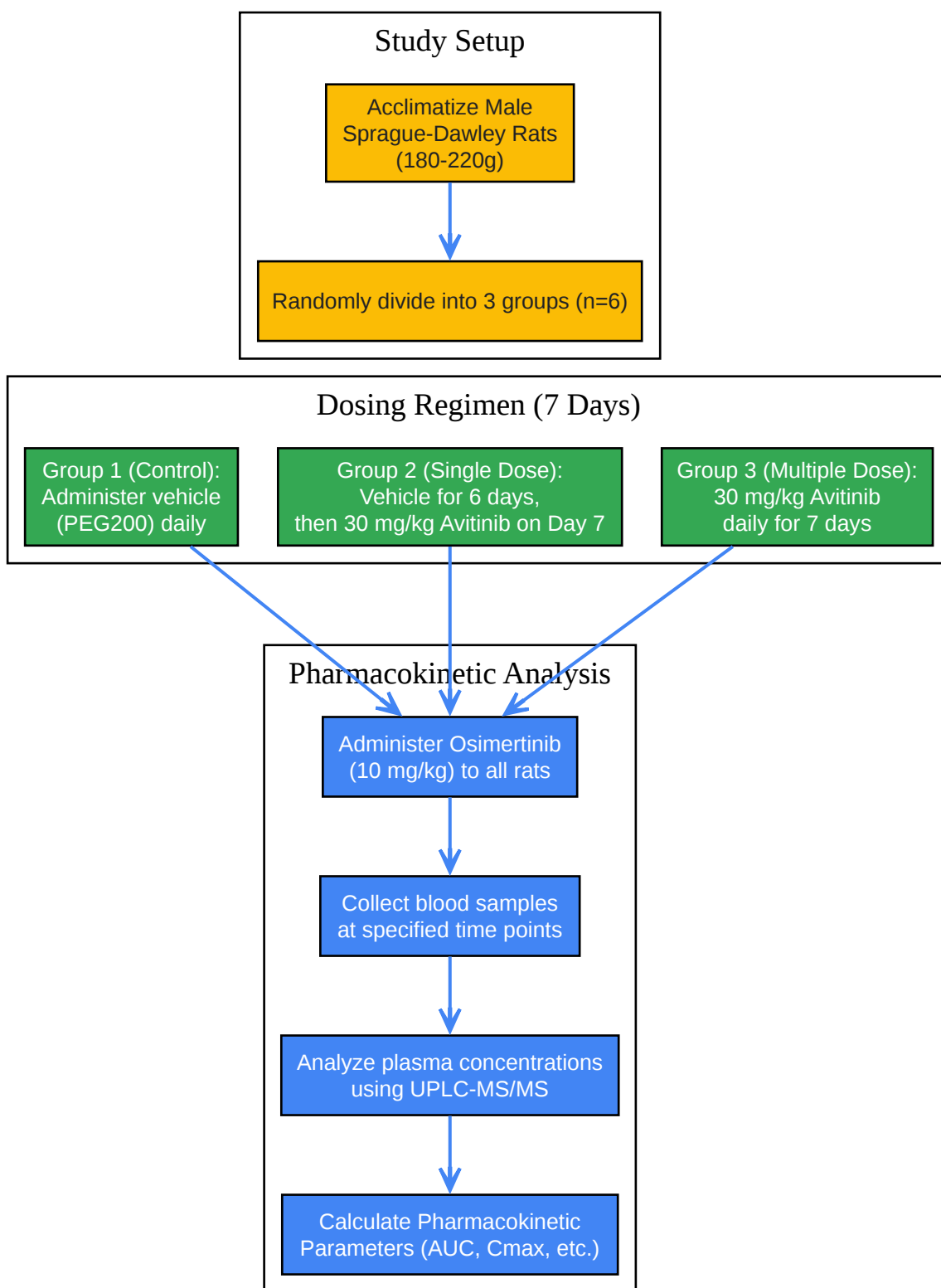
In Vitro Metabolic Stability and Inhibition Assay

This protocol is designed to assess the inhibitory effect of **Avitinib** on the metabolism of another drug, such as osimertinib, using rat liver microsomes (RLM).[9]

- Preparation of Incubation System: A total volume of 200 μL is prepared containing the metabolic substrate (e.g., 0.01 μM osimertinib), the inhibitor (1 μM **Avitinib**), 100 mM potassium phosphate buffer (pH 7.4), and rat liver microsomes.[9]
- Pre-incubation: The mixture is pre-incubated for 5 minutes in a 37°C water bath.[9]
- Initiation of Reaction: The metabolic reaction is initiated by adding 1 mM NADPH.[9]
- Termination of Reaction: The reaction is stopped at various time points (e.g., 0, 10, 20, 30, 40, 50 minutes) by adding 200 μL of ice-cold acetonitrile (ACN).[9]
- Sample Processing: An internal standard (e.g., 50 ng/mL diazepam) is added, and the mixture is centrifuged at 13,000 rpm for 10 minutes at 4°C.[9]
- Analysis: The supernatant is collected, and a 2 μL aliquot is injected into a UPLC-MS/MS system for quantification of the remaining substrate. The half-maximal inhibitory concentration (IC_{50}) is then calculated.[9]

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for evaluating the effect of **Avitinib** on the pharmacokinetics of a co-administered drug in a rat model.[9][10]



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Workflow for the in vivo pharmacokinetic study in rats.

Conclusion

Avitinib is a potent and selective third-generation EGFR inhibitor with a well-defined chemical structure and mechanism of action. Its high affinity for clinically relevant EGFR mutations, coupled with a lower affinity for wild-type EGFR, makes it a promising therapeutic agent for NSCLC. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigations, including ongoing clinical trials, will continue to elucidate its full therapeutic potential and safety profile.[2]

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- To cite this document: BenchChem. [Avitinib CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b593773#avitinib-cas-number-and-chemical-properties>]

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